molecular formula C12H20ClNO2 B1477140 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2092232-02-3

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No. B1477140
CAS RN: 2092232-02-3
M. Wt: 245.74 g/mol
InChI Key: QKQMQROTNGRGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, commonly known as C-POP, is a synthetic compound first synthesized in the late 1990s. It has been extensively studied for its potential applications in biochemistry and medicine, and is now being used in a variety of experiments and research projects. C-POP is a versatile compound that can be used in a variety of ways, including as a reagent, as a catalyst, and as a drug. C-POP has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential therapeutic applications.

Scientific Research Applications

Anti-Infective Agents

The compound has been identified as a potential precursor in the synthesis of 1,2,4-oxadiazoles , which are known for their anti-infective properties . These heterocyclic scaffolds are significant due to their nitrogen and oxygen atoms, making them versatile in drug discovery. They have shown efficacy against a range of infectious diseases, including tuberculosis, malaria, and various nosocomial infections.

Pharmaceutical Testing

As a high-quality reference standard, this compound is used in pharmaceutical testing to ensure the accuracy of analytical results . Its stability and reactivity make it suitable for developing assays and calibrating equipment in drug discovery and quality control processes.

Organic Synthesis

This spirocyclic ketone serves as a building block in organic synthesis . Its unique structure allows for the creation of complex molecules with potential applications in medicinal chemistry, such as the development of new therapeutic agents.

properties

IUPAC Name

2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-10(13)11(15)14-7-5-12(6-8-14)4-2-3-9-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMQROTNGRGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CCCCO2)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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